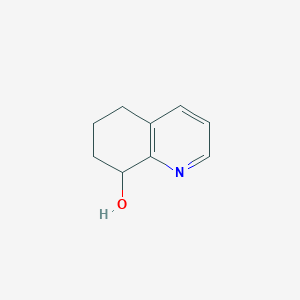

5,6,7,8-Tetrahydroquinolin-8-ol

Übersicht

Beschreibung

5,6,7,8-Tetrahydroquinolin-8-ol (CAS: 14631-46-0, molecular formula: C₉H₁₁NO, molecular weight: 149.19 g/mol) is a bicyclic compound featuring a hydroxyl group at the 8-position of a partially hydrogenated quinoline scaffold. This chiral alcohol serves as a critical building block in asymmetric catalysis and pharmaceutical chemistry. Its enantiomerically pure forms, such as (R)- and (S)-configurations, are synthesized via enzymatic resolution or chiral auxiliary methods . The compound is widely employed in the development of N,P-ligands for iridium-catalyzed asymmetric hydrogenation, enabling high enantioselectivity in the synthesis of bioactive molecules . Additionally, its derivatives, such as phosphorylated or aminated analogs, exhibit applications in antiviral and anticancer drug discovery .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydroquinolin-8-ol typically involves the reduction of quinoline derivatives. One common method includes the reduction of 8-hydroxyquinoline using hydrogenation techniques. Another approach involves the use of activated manganese dioxide in dry dichloromethane to oxidize 8-hydroxy-5,6,7,8-tetrahydroquinoline .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the compound can be synthesized on a larger scale using similar reduction and oxidation techniques as those used in laboratory settings, with adjustments for scalability and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

5,6,7,8-Tetrahydroquinolin-8-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolin-8-one derivatives.

Reduction: It can be reduced to form fully saturated tetrahydroquinoline derivatives.

Substitution: The hydroxyl group at the 8th position can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Activated manganese dioxide in dry dichloromethane.

Reduction: Hydrogenation using palladium on carbon as a catalyst.

Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation reactions.

Major Products Formed

Oxidation: Quinolin-8-one derivatives.

Reduction: Fully saturated tetrahydroquinoline derivatives.

Substitution: Substituted quinoline derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The applications of THQ span several disciplines:

1. Medicinal Chemistry

- Anticancer Activity : THQ has been studied for its ability to induce apoptosis in cancer cells through oxidative stress mechanisms. It modulates key signaling pathways such as PI3K/AKT/mTOR.

- Antimicrobial Properties : Research indicates that THQ exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.

2. Organic Synthesis

- Building Block for Complex Molecules : THQ serves as a precursor in synthesizing more complex heterocyclic compounds. Its derivatives can be modified to introduce various functional groups .

3. Chiral Drug Development

- Enantiomerically Pure Forms : The synthesis of enantiomerically pure THQ has been achieved through lipase-catalyzed kinetic resolution. These pure forms are crucial for developing chiral drugs with specific biological activities .

Case Studies

Several studies illustrate the therapeutic potential of THQ:

Summary Table of Biological Activities

Wirkmechanismus

The mechanism of action of 5,6,7,8-Tetrahydroquinolin-8-ol involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to induce oxidative stress in cancer cells, leading to cell death through the PI3K/AKT/mTOR signaling pathway . The hydroxyl group at the 8th position plays a crucial role in its biological activity, enabling interactions with various enzymes and receptors.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

Table 1: Structural Analogues of 5,6,7,8-Tetrahydroquinolin-8-ol

Key Comparisons:

- Functional Group Position : The 8-hydroxy derivative exhibits superior enantioselectivity in catalysis compared to the 3-hydroxy isomer due to steric and electronic effects .

- Reactivity: The 8-keto derivative (5,6,7,8-Tetrahydroquinolin-8-one) is more reactive toward nucleophilic attacks than the hydroxyl analog, making it a versatile synthetic intermediate .

- Biological Activity : The 8-amine dihydrochloride derivative shows enhanced solubility and binding affinity in CXCR4 antagonists compared to the parent alcohol, likely due to protonation and salt formation .

Functional Analogues

Table 2: Functional Analogues in Catalysis and Pharmacology

Key Insights:

- Catalytic Efficiency: Phosphorylated this compound derivatives (e.g., L1–L3 ligands) achieve >90% enantiomeric excess (ee) in hydrogenation, outperforming tetrahydroisoquinoline-based ligands (<80% ee) .

- Pharmaceutical Potential: While benzimidazole derivatives show broader antiviral activity, this compound-based compounds exhibit better pharmacokinetic profiles due to reduced hepatic clearance .

Chirality and Stereochemical Impact

Enantiomerically pure (R)- and (S)-5,6,7,8-Tetrahydroquinolin-8-ol are critical for ligand design. For example:

- (R)-Configuration : Produces ligands (e.g., L2) with higher selectivity for α,β-unsaturated ketone hydrogenation .

- (S)-Configuration: Used in synthesizing thioether derivatives via mesylation and substitution . In contrast, racemic mixtures of similar compounds (e.g., tetrahydroisoquinolines) often require costly resolution steps .

Biologische Aktivität

5,6,7,8-Tetrahydroquinolin-8-ol (THQ) is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, including antimicrobial and anticancer activities, as well as its potential mechanisms of action.

Chemical Structure and Properties

This compound has the molecular formula . It is characterized by a hydroxyl group at the 8th position of the quinoline ring system, which contributes to its reactivity and biological activity. The compound can be synthesized through various methods, including the reduction of quinoline derivatives and using activated manganese dioxide for oxidation processes.

Antimicrobial Activity

Research indicates that tetrahydroquinoline derivatives exhibit notable antimicrobial properties. For instance, certain derivatives have been shown to possess activity against various bacterial strains and fungi. A study highlighted that specific substituted tetrahydroquinolines demonstrated significant inhibition against pathogenic microorganisms, suggesting their potential use as antimicrobial agents .

Anticancer Properties

This compound and its derivatives have been extensively studied for their anticancer effects. In vitro studies have demonstrated that these compounds can induce cell death in various cancer cell lines through mechanisms such as:

- Induction of Oxidative Stress : THQ derivatives have been found to increase reactive oxygen species (ROS) levels in cancer cells. This oxidative stress leads to mitochondrial dysfunction and apoptosis. For example, a study reported that certain tetrahydroquinoline derivatives induced significant cytotoxicity in human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29) cells by elevating ROS levels .

- Inhibition of Cell Proliferation : Compounds derived from THQ have shown the ability to inhibit cell cycle progression in cancer cells. The most active compounds were evaluated for their antiproliferative activity against several cancer types, including ovarian carcinoma (A2780) and biphasic mesothelioma (MSTO-211H). Results indicated substantial reductions in cell viability at micromolar concentrations .

The mechanism by which this compound exerts its biological effects involves several pathways:

- PI3K/AKT/mTOR Signaling Pathway : THQ derivatives can disrupt this pathway, which is crucial for cell survival and proliferation. By modulating this signaling cascade, these compounds can induce autophagy and promote apoptosis in cancer cells .

- Stereochemistry and Biological Activity : The biological activity of THQ is influenced by its stereochemistry. Enantiomerically pure forms of THQ have been synthesized to evaluate their specific interactions with biological targets. Studies suggest that different enantiomers exhibit varying degrees of cytotoxicity against tumor cells .

Case Studies

Several studies have illustrated the potential of this compound in therapeutic applications:

- Study on Antiproliferative Activity : A library of 2-methyl-5,6,7,8-tetrahydroquinoline derivatives was synthesized and tested for antiproliferative activity across multiple cancer cell lines. The results indicated that specific compounds significantly inhibited cell growth and induced apoptosis through oxidative stress mechanisms .

- Metal Complex Formation : Research has also explored the formation of iron(II) complexes with tetrahydroquinoline derivatives. These complexes exhibited unique structural diversity and enhanced biological activities compared to their parent compounds .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5,6,7,8-Tetrahydroquinolin-8-ol, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via cyclization of appropriately substituted precursors or reduction of quinolin-8-ol derivatives. Optimization involves controlling reaction temperature (e.g., 80–100°C for TFAA-mediated steps), solvent selection (e.g., dichloromethane for acylation), and purification via recrystallization from tert-butyl methyl ether (TBME) to achieve high purity (69% yield reported) . Chiral resolution of racemic mixtures can employ chiral resolving agents or chromatographic techniques (e.g., HPLC with a Daicel Chiracel OD-H column) .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR confirm backbone structure and substituent effects (e.g., shifts for NH or OH groups). -NMR is critical for phosphine-containing derivatives (e.g., δ = −8.9 ppm for diphenylphosphinoethyl arms) .

- X-ray Crystallography : Resolves stereochemistry and conformational preferences, especially for chiral centers and metal complexes .

- Circular Dichroism (ECD/VCD) : Essential for analyzing chiroptical properties of iridium(III) complexes, correlating ligand chirality with optical activity .

Q. How does the introduction of substituents (e.g., alkyl, halogen) on the tetrahydroquinoline scaffold influence physicochemical properties?

- Methodological Answer : Substituents at the 2-position (e.g., methyl, isopropyl, chlorine) alter steric bulk and electronic effects. For example:

- Electron-withdrawing groups (Cl) : Increase ligand rigidity in metal complexes, enhancing catalytic activity in ring-opening polymerization (ROP) .

- Bulkier groups (isopropyl) : Reduce polymerization rates due to steric hindrance but improve enantioselectivity in asymmetric catalysis .

- Data Table :

| Substituent | Catalytic Activity (ROP) | Enantioselectivity |

|---|---|---|

| -H (L1) | High | Moderate |

| -Cl (L4) | Very High | Low |

| -iPr (L3) | Low | High |

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound derivatives in ROP catalysis?

- Methodological Answer : Iron(II) complexes with tetrahydroquinoline ligands operate via a coordination-insertion mechanism. The metal center activates ε-caprolactone, enabling monomer insertion into the growing polymer chain. Kinetic studies (e.g., variable-temperature NMR) reveal rate-limiting steps influenced by ligand electronics. For instance, electron-deficient ligands (e.g., L4) accelerate monomer activation but may reduce polymer molecular weight due to chain-transfer side reactions .

Q. How can enantiomeric purity of 5,6,7,8-Tetrahydroquinolin-8-amine derivatives be achieved, and how does chirality impact biological activity?

- Methodological Answer :

- Chiral Resolution : Use (S)- or (R)-mandelic acid as resolving agents for diastereomeric salt formation, followed by recrystallization .

- Biological Impact : (S)-enantiomers show enhanced binding to CXCR4 receptors (e.g., IC values < 100 nM for cancer cell migration inhibition), attributed to complementary stereochemistry with receptor pockets. Structure-activity relationship (SAR) studies involve modifying the tetrahydroquinoline scaffold with hydrophobic groups (e.g., benzyl) to improve pharmacokinetics .

Q. What strategies address contradictions in catalytic performance between structurally similar ligands?

- Methodological Answer :

- Steric vs. Electronic Effects : Ligands with bulky substituents (e.g., L3) may hinder monomer coordination but improve stereochemical control. Balance via computational modeling (DFT calculations) to predict transition-state geometries.

- Case Study : L2 (2-methyl) vs. L4 (2-Cl) in ROP catalysis:

- L2 provides moderate activity but high polymer crystallinity.

- L4 achieves faster polymerization but lower thermal stability in products .

Q. How do iridium(III) complexes with tetrahydroquinoline ligands exhibit tunable chiroptical properties?

- Methodological Answer : Chirality in ligands induces asymmetric charge distribution in Ir(III) complexes, measurable via electronic circular dichroism (ECD). For example:

- Complex A (2-methyl substituent): = 450 nm, strong CPL (circularly polarized luminescence) with = 0.01.

- Complex B (unsubstituted): Red-shifted = 470 nm, weaker CPL due to reduced rigidity.

- Applications include OLEDs and chiral sensors, with ligand design focusing on extending conjugation (e.g., phenylpyridine ancillary ligands) .

Eigenschaften

IUPAC Name |

5,6,7,8-tetrahydroquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-8-5-1-3-7-4-2-6-10-9(7)8/h2,4,6,8,11H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCQHYOBSOVFBEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10473423 | |

| Record name | 5,6,7,8-tetrahydroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14631-46-0 | |

| Record name | 8-Hydroxy-5,6,7,8-tetrahydroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14631-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6,7,8-tetrahydroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14631-46-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.